

4-(3,5-Difluorophenyl)benzaldehyde CAS number 221018-03-7

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(3,5-Difluorophenyl)benzaldehyde
Cat. No.:	B1600043

[Get Quote](#)

An In-Depth Technical Guide to **4-(3,5-Difluorophenyl)benzaldehyde** (CAS 221018-03-7)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-(3,5-Difluorophenyl)benzaldehyde is a bi-aryl organic compound that serves as a critical building block in advanced chemical synthesis. Its structure, featuring a reactive aldehyde "handle" and a metabolically robust 3,5-difluorophenyl moiety, positions it as a valuable scaffold in medicinal chemistry and materials science. The specific placement of fluorine atoms at the meta positions confers unique electronic properties and enhances biological activity compared to non-fluorinated analogues.^[1] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Suzuki-Miyaura cross-coupling, an analysis of its spectroscopic signature, key reactive pathways, and its applications in modern research, particularly in the development of novel therapeutics.

The Strategic Importance of the 3,5-Difluorobiphenyl Scaffold

In drug discovery, the strategic introduction of fluorine atoms into a lead compound is a well-established strategy to modulate its physicochemical and pharmacokinetic properties. The 3,5-difluorophenyl group is particularly noteworthy. The meta-substitution pattern is often used to

block sites of metabolic oxidation (cytochrome P450-mediated hydroxylation), thereby increasing the compound's in-vivo half-life. Furthermore, the strong electron-withdrawing nature of the fluorine atoms alters the electronics of the aromatic ring, which can significantly enhance binding affinity to biological targets.^[1] **4-(3,5-Difluorophenyl)benzaldehyde** harnesses this "privileged" scaffold, connecting it to a versatile benzaldehyde unit that can be readily elaborated into a vast array of functional groups and complex molecular architectures, making it a sought-after intermediate in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]}

Physicochemical and Spectroscopic Profile

The unique arrangement of functional groups in **4-(3,5-Difluorophenyl)benzaldehyde** gives rise to a distinct set of physical and spectral characteristics essential for its identification and application.

Physicochemical Properties

The compound's properties reflect a balance between the aromatic hydrocarbon backbone and the polar functional groups, resulting in moderate lipophilicity, which is often desirable in drug candidates.^[1]

Property	Value	Source
CAS Number	221018-03-7	[1]
Molecular Formula	C ₁₃ H ₈ F ₂ O	[1]
Molecular Weight	218.2 g/mol	[1]
LogP	3.44	[1]
Polar Surface Area	17.07 Å ²	[1]
Appearance	Expected to be a white to off-white solid	General knowledge

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of **4-(3,5-Difluorophenyl)benzaldehyde**.

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically appearing between $1700-1720\text{ cm}^{-1}$.^[1] Additional characteristic peaks include C-H stretching vibrations from the aldehyde group around $2720-2820\text{ cm}^{-1}$, aromatic C-H stretches above 3000 cm^{-1} , and multiple bands in the $1400-1600\text{ cm}^{-1}$ region corresponding to the aromatic C=C ring vibrations.^[3] The C-F bond vibrations also contribute to the fingerprint region, typically below 1300 cm^{-1} .
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR provides unambiguous structural confirmation.^[1]
 - ^1H NMR: The proton spectrum will show a distinct singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically between $\delta 9.8-10.1\text{ ppm}$. The aromatic region ($\delta 7.0-8.0\text{ ppm}$) will display a complex pattern of doublets and triplets corresponding to the protons on both phenyl rings. The protons on the benzaldehyde ring will appear as two doublets, while the protons on the difluorophenyl ring will show characteristic splitting due to coupling with the adjacent fluorine atoms.
 - ^{13}C NMR: The aldehyde carbon will appear as a singlet around $\delta 190-193\text{ ppm}$. The spectrum will also show multiple signals in the aromatic region ($\delta 110-165\text{ ppm}$). The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (^{1}JCF), appearing as doublets, which is a key diagnostic feature.
 - ^{19}F NMR: The fluorine spectrum will show a single resonance, as the two fluorine atoms are chemically equivalent. This signal will appear as a triplet due to coupling with the two adjacent ortho-protons on the same ring.

Synthesis and Purification: The Suzuki-Miyaura Pathway

The most versatile and widely employed method for constructing the C-C bi-aryl bond in **4-(3,5-Difluorophenyl)benzaldehyde** is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^{[1][4]} This reaction is favored for its mild conditions, tolerance of various functional groups (including aldehydes), and the general non-toxicity of its boron-based reagents.^{[4][5]} There are two primary, equally viable synthetic routes.

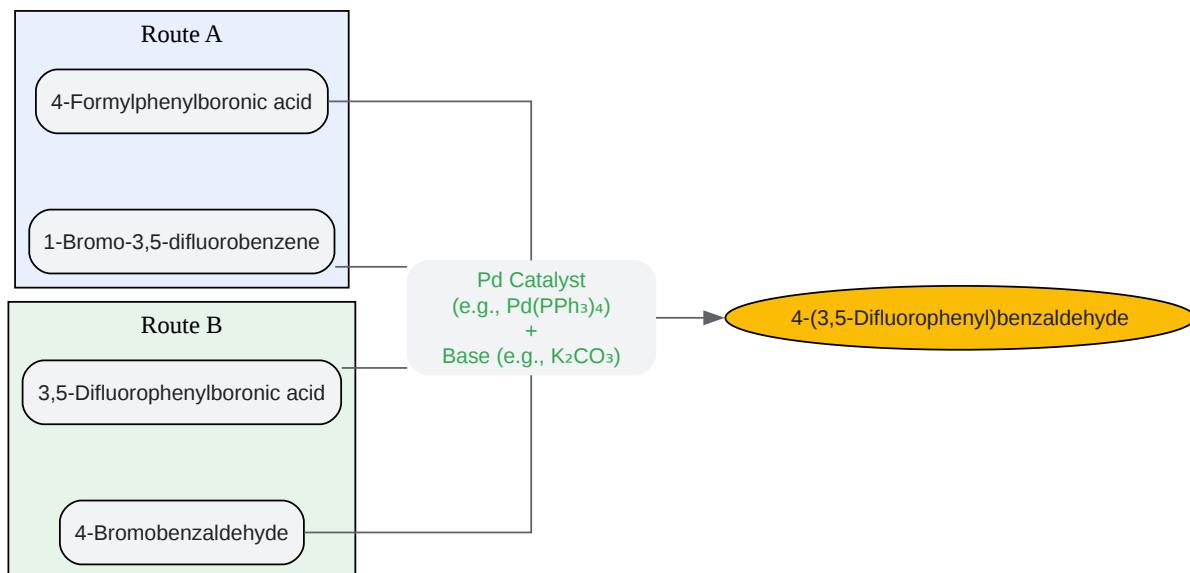

[Click to download full resolution via product page](#)

Diagram 1: Two primary synthetic routes for **4-(3,5-Difluorophenyl)benzaldehyde** via Suzuki-Miyaura coupling.

Exemplary Experimental Protocol (Route B)

This protocol describes a representative synthesis. The choice of catalyst, base, and solvent is critical for achieving high yield and purity. The palladium catalyst facilitates the catalytic cycle, while the base is required for the transmetalation step.^[4]

- **Reagent Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-difluorophenylboronic acid (1.0 eq.), 4-bromobenzaldehyde (1.05 eq.), and potassium carbonate (K_2CO_3 , 2.5 eq.).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

- Solvent Addition: Add a degassed solvent mixture, such as 9:1 Dioxane/Water or DMF/Water, via cannula or syringe.[6] The solvent choice is crucial for dissolving both the organic and inorganic reagents.
- Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.03-0.05 eq.), to the flask under a positive pressure of inert gas.
- Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromobenzaldehyde) is consumed (typically 4-12 hours).
- Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure **4-(3,5-Difluorophenyl)benzaldehyde**.

Chemical Reactivity and Derivatization

The molecule possesses two primary sites for chemical transformation: the highly reactive aldehyde group and the two aromatic rings. This dual reactivity makes it an exceptionally versatile synthetic intermediate.

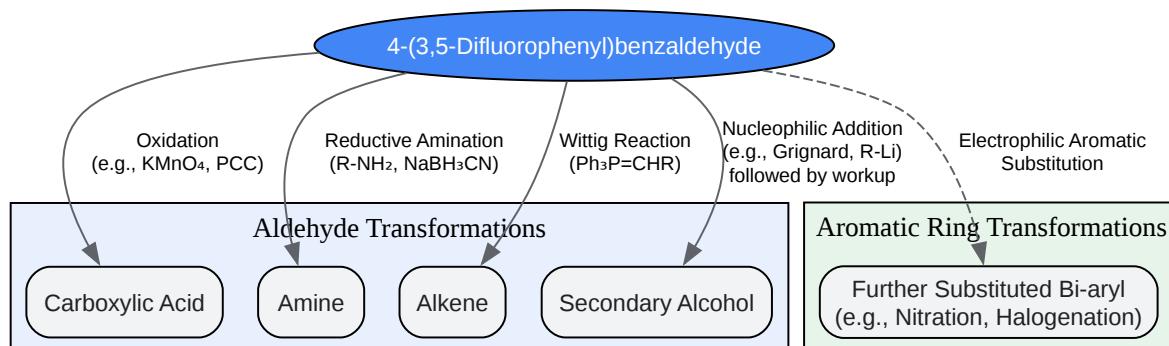
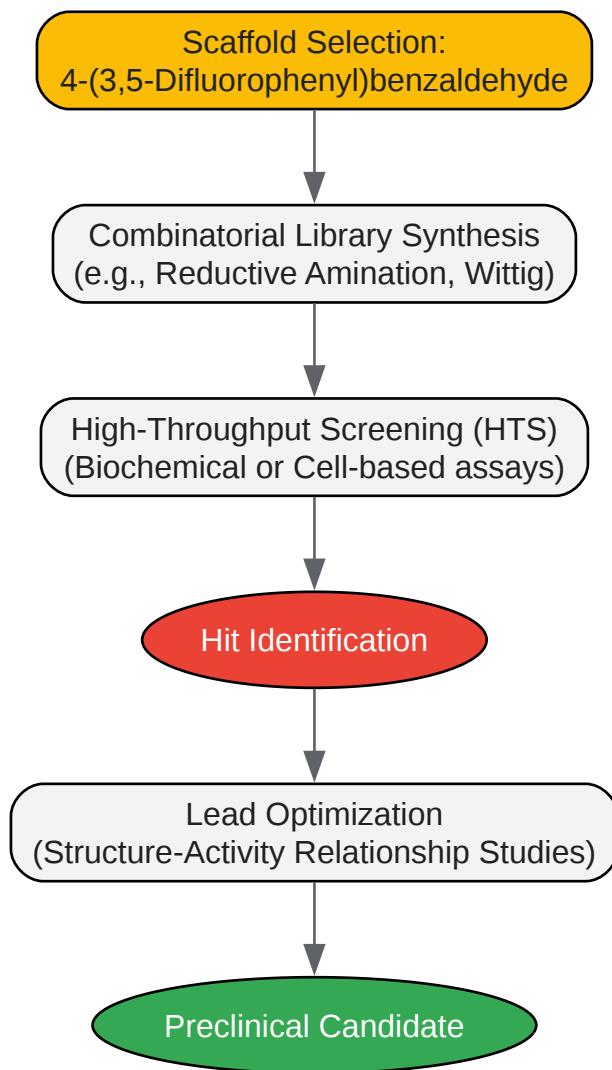

[Click to download full resolution via product page](#)

Diagram 2: Key reactive pathways for the derivatization of **4-(3,5-Difluorophenyl)benzaldehyde**.

The aldehyde functionality can be readily converted into other groups:


- Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, a key functional group in many drug molecules.[\[1\]](#)
- Reductive Amination: Condensation with a primary or secondary amine followed by reduction yields a secondary or tertiary amine, respectively. This is one of the most common methods for introducing nitrogen-containing pharmacophores.
- Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard or organolithium) produces secondary alcohols.[\[1\]](#)
- Condensation Reactions: It readily undergoes condensation with active methylene compounds or amines to form chalcones, imines, or related structures.[\[1\]](#)

Applications in Research and Development

The unique structural attributes of **4-(3,5-Difluorophenyl)benzaldehyde** make it a valuable tool in several R&D sectors.

Medicinal Chemistry

This compound is primarily explored as a lead structure or intermediate in drug discovery.^[1] Studies have suggested that derivatives possess potential antibacterial and anticancer properties.^[1] For instance, its ability to inhibit enzymes like thioredoxin reductase may be a mechanism for its biological effects.^[1] The aldehyde serves as a convenient attachment point for building out molecular complexity, while the difluorophenyl ring acts as a stable, lipophilic, and electronically tuned binding element.

[Click to download full resolution via product page](#)

Diagram 3: A conceptual workflow illustrating the use of the scaffold in a drug discovery program.

Materials Science

The rigid, conjugated bi-aryl core of **4-(3,5-Difluorophenyl)benzaldehyde** makes it a candidate for the synthesis of advanced materials.^[1] It could be incorporated into polymers or liquid crystals, where the fluorine substitution and polar aldehyde group could be used to fine-tune properties such as thermal stability, dielectric constant, and molecular ordering.^{[1][2]}

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols are mandatory when handling **4-(3,5-Difluorophenyl)benzaldehyde**. While a specific safety data sheet (SDS) for this exact compound is not detailed, data from analogous aromatic aldehydes provides a strong basis for safe handling procedures.^{[7][8][9][10]}

- **Hazards:** Expected to cause skin, eye, and respiratory irritation.^[10] May be harmful if inhaled or swallowed.^{[7][11]} It is also classified as a combustible liquid.^{[7][9]}
- **Personal Protective Equipment (PPE):** Always use in a well-ventilated area or a chemical fume hood.^[10] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.^{[10][11]}
- **Handling:** Avoid breathing dust, fumes, or vapors.^[10] Prevent contact with skin and eyes.^[11] Keep away from heat, sparks, and open flames.^{[8][9]}
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place.^{[9][11]} For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended, as the compound may be sensitive to air, light, and moisture.^{[7][11]}
- **Disposal:** Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.^{[7][8]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-(3,5-Difluorophenyl)benzaldehyde | 221018-03-7 [smolecule.com]
- 2. nbino.com [nbino.com]
- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. diva-portal.org [diva-portal.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. kasturiaromatics.com [kasturiaromatics.com]
- To cite this document: BenchChem. [4-(3,5-Difluorophenyl)benzaldehyde CAS number 221018-03-7]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1600043#4-3-5-difluorophenyl-benzaldehyde-cas-number-221018-03-7\]](https://www.benchchem.com/product/b1600043#4-3-5-difluorophenyl-benzaldehyde-cas-number-221018-03-7)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com